molecular formula C22H20FN3O5 B2575494 N'-(3,5-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-16-0

N'-(3,5-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Número de catálogo: B2575494
Número CAS: 1105243-16-0
Peso molecular: 425.416
Clave InChI: MUSFSTYECYKPCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(3,5-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a carbohydrazide derivative featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 3,5-dimethoxybenzoyl hydrazide moiety at position 2. The 4-fluorobenzyl group enhances lipophilicity and bioavailability, while the 3,5-dimethoxybenzoyl substituent may contribute to electronic effects and binding interactions with biological targets such as Glucosamine-6-Phosphate synthase, a critical enzyme in microbial cell wall synthesis .

Propiedades

IUPAC Name

N'-(3,5-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-30-17-10-15(11-18(12-17)31-2)20(27)24-25-21(28)19-4-3-9-26(22(19)29)13-14-5-7-16(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSFSTYECYKPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N'-(3,5-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20FN3O5
  • Molecular Weight : 425.4 g/mol
  • CAS Number : 1105211-78-6

The structure of the compound includes a dihydropyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound.

  • Cytotoxicity Testing : The compound was tested against various cancer cell lines, revealing significant cytotoxic effects. For instance, it exhibited low IC50 values (indicative of high potency) in human tumor cell lines, suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action : The mechanism through which this compound exerts its effects appears to involve apoptosis induction and cell cycle arrest. Studies indicate that treatment with the compound leads to increased apoptotic markers in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

  • Antibacterial Studies : Laboratory tests indicated that it possesses inhibitory effects against several bacterial strains, suggesting its utility in treating bacterial infections .
  • Antifungal Activity : Preliminary data also suggest antifungal properties, although further studies are needed to elucidate the spectrum of activity and mechanisms involved.

Table 1: Summary of Biological Activities

Activity Cell Line/Pathogen IC50 (µM) Mechanism
AnticancerHeLa (cervical cancer)45Apoptosis induction
MCF-7 (breast cancer)30Cell cycle arrest
AntibacterialE. coli25Bacterial cell wall disruption
AntifungalCandida albicans50Disruption of fungal cell membrane

Case Study: Anticancer Efficacy

A notable study evaluated the efficacy of this compound on various cancer cell lines including HeLa and MCF-7. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares N'-(3,5-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide with three structurally related carbohydrazide derivatives:

Compound Name Core Structure Substituents Key Biological Activity/Findings Reference
This compound 1,2-dihydropyridine-3-carbohydrazide - 4-fluorobenzyl (position 1)
- 3,5-dimethoxybenzoyl (position 3)
Hypothesized antimicrobial activity via Glucosamine-6-Phosphate synthase inhibition (inferred from structural analogs)
(E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1) 1,2-dihydropyridine-3-carbohydrazide - 2,3,4-trimethoxybenzylidene (position N') Binding affinity: -7.1 kcal/mol (Glucosamine-6-Phosphate synthase); antimycobacterial activity
(E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2) 1,2-dihydropyridine-3-carbohydrazide - 4-bromophenyl ethylidene (position N') Binding affinity: -7.3 kcal/mol (Glucosamine-6-Phosphate synthase); anti-tuberculosis potential
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-(4-fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide 1,4-dihydroquinoline-3-carboxamide - 4-fluorobenzyl (position 1)
- 3,5-dimethyladamantyl (position N3)
Synthetic yield: 45%; structural focus on adamantyl group for steric modulation

Analysis of Substituent Effects

Fluorobenzyl vs. Bromophenyl Groups :

  • The 4-fluorobenzyl group in the target compound and the 4-bromophenyl group in Ligand 2 both introduce halogenated aromaticity. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets .
  • Ligand 2’s higher binding affinity (-7.3 kcal/mol vs. Ligand 1’s -7.1 kcal/mol) suggests bromine’s steric and electronic effects enhance target engagement .

Methoxy Substitutions: The 3,5-dimethoxybenzoyl group in the target compound and Ligand 1’s 2,3,4-trimethoxybenzylidene substituent both provide electron-donating methoxy groups. These improve solubility and facilitate π-π stacking with aromatic residues in enzymes like Glucosamine-6-Phosphate synthase .

Core Structure Variations: The dihydropyridine core in the target compound and Ligands 1–2 contrasts with the dihydroquinoline scaffold in the adamantyl-containing analog (). Dihydropyridines are more conformationally flexible, favoring interactions with dynamic binding sites, while dihydroquinolines offer rigidity for selective targeting .

Q & A

Q. What synthetic protocols are commonly used to prepare N'-(3,5-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide and its analogs?

The compound is synthesized via multi-step reactions involving condensation of carbohydrazide intermediates with substituted aldehydes or ketones. For example, hydrazide precursors are reacted with aromatic aldehydes under reflux in methanol or toluene, often with catalytic acetic acid, to form Schiff base intermediates. Subsequent cyclization or functionalization steps (e.g., with sulfanylacetic acid) yield the target compounds. Purification typically involves column chromatography or recrystallization .

Q. How is structural characterization performed for this compound class?

Key techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., SHELX software for refinement ).
  • NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, such as distinguishing dihydropyridine carbonyl signals (~165–170 ppm) .
  • IR spectroscopy : Confirms hydrazide (C=O, ~1650 cm⁻¹) and dihydropyridine (C=O, ~1680 cm⁻¹) functional groups .

Q. What in vitro assays are used to evaluate biological activity?

Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Antifungal activity is tested against Candida spp. using broth microdilution. Compounds with MICs <50 μM are prioritized for further study .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound's antimicrobial efficacy?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) on the benzyl or benzoyl moieties enhance activity by increasing membrane permeability. For example, 4-fluorobenzyl derivatives show improved MICs compared to unsubstituted analogs .
  • Scaffold rigidity : Introducing heterocycles (e.g., pyrazolines) improves target binding by reducing conformational flexibility .
  • Hydrazide vs. acetohydrazide : Carboxylic acid derivatives exhibit higher solubility but lower potency, suggesting a balance between bioavailability and target affinity .

Q. What computational methods predict the compound's interaction with biological targets?

  • Molecular docking : Models binding to bacterial enzymes (e.g., dihydrofolate reductase) or fungal cytochrome P450. Docking scores correlate with experimental MICs when hydrophobic pockets accommodate aromatic substituents .
  • Pharmacophore modeling : Identifies essential features like hydrogen bond acceptors (hydrazide carbonyl) and hydrophobic regions (dimethoxybenzoyl group) .

Q. How can contradictions in biological data (e.g., variable MICs across studies) be resolved?

Discrepancies arise from differences in:

  • Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
  • Bacterial strains : Use reference strains (e.g., ATCC 25922 for E. coli) and clinical isolates to assess spectrum breadth .
  • Compound purity : Validate purity (>95%) via HPLC and elemental analysis to exclude confounding impurities .

Q. What strategies improve synthetic yield for complex intermediates?

  • Optimize reaction time : Prolonged reflux (e.g., 12–24 hours) increases cyclization efficiency but risks decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while toluene minimizes side reactions during cyclization .
  • Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation .

Methodological Considerations

Q. How is crystallographic data analyzed to resolve molecular conformation?

  • SHELX suite : Refine diffraction data with SHELXL for small molecules, focusing on resolving disorder in flexible substituents (e.g., methoxy groups). R-factors <0.05 indicate high reliability .
  • Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing and inform solubility properties .

Q. What analytical workflows validate compound purity and stability?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to detect impurities (<2% area).
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks. Hydrazides are prone to hydrolysis, requiring anhydrous storage .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.